(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone
Overview
Description
(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone is a heterocyclic compound with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol . It is known for its unique structure, which includes both a phenyl and a pyrazolyl group, making it a valuable building block in organic synthesis .
Scientific Research Applications
(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with receptor tyrosine kinases (tk), which play a crucial role in cell signaling pathways .
Mode of Action
It’s plausible that it interacts with its targets, possibly receptor tyrosine kinases, leading to changes in cell signaling pathways
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth, differentiation, and survival .
Result of Action
Similar compounds have shown antitumor activities, suggesting potential cytotoxic effects on cancer cells .
Biochemical Analysis
Biochemical Properties
(2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function. Additionally, this compound can bind to specific proteins, altering their conformation and, consequently, their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can activate the MAPK/ERK pathway, leading to increased cell proliferation. Conversely, it can also induce apoptosis by activating the caspase cascade. Furthermore, this compound affects gene expression by modulating transcription factors such as NF-κB and AP-1, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways. It also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound may exhibit strong activity, but its effects can diminish due to degradation or metabolic processes. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation. At higher doses, it can cause toxic effects, including liver and kidney damage. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. This compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle. These interactions can result in changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The distribution of this compound within the body can influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone involves the reaction of chromone-3-carboxaldehyde with phenylhydrazine . The reaction typically occurs in the presence of potassium hydroxide in ethanol, followed by heating for about 0.5 hours . Another method involves refluxing this compound with hydrochloric hydroxylamine in ethanol in the presence of pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Diacetoxy iodobenzene (DIB) is commonly used as an oxidizing agent.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DIB leads to the formation of 3-(1-phenyl-1h-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone
- (5-Chloro-2-hydroxyphenyl)(1h-pyrazol-4-yl)methanone
- (2-Hydroxy-5-methylphenyl)(1h-pyrazol-4-yl)methanone
Uniqueness
What sets (2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity . This makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-5-4-8-14(15)16(20)12-10-17-18(11-12)13-6-2-1-3-7-13/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRJNEICFURGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350957 | |
Record name | (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61466-44-2 | |
Record name | (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyphenyl 1-phenyl-1H-pyrazol-4-yl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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